Phenyl (pyren-1-yl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
93265-40-8 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
phenyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C24H16O2/c25-22(26-20-7-2-1-3-8-20)15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)24(18)23(16)17/h1-14H,15H2 |
InChI Key |
DITFHNUZNOHNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches
Construction of the Pyrene-Acetate Scaffold
The fundamental challenge in synthesizing Phenyl (pyren-1-yl)acetate lies in the effective construction of the pyrene-acetate scaffold. This involves the formation of an ester bond connecting the pyrene (B120774) and phenyl acetate (B1210297) moieties. Chemists have developed several strategic approaches to achieve this, primarily revolving around esterification reactions and various carbon-carbon bond-forming strategies to first build a functionalized pyrene precursor.
Esterification and Transesterification Pathways
The most direct methods for constructing the pyrene-acetate scaffold are through esterification and transesterification reactions. These classical chemical transformations are widely used for the synthesis of esters.
Esterification typically involves the reaction of a carboxylic acid with an alcohol. In the context of this compound, this could theoretically be achieved by reacting pyrene-1-carboxylic acid with phenol (B47542), or 1-hydroxypyrene (B14473) (pyren-1-ol) with phenylacetic acid. The carboxylic acid group on pyrene-1-carboxylic acid allows it to readily participate in esterification reactions. cymitquimica.com Studies on the esterification of phenylacetic acid with various alcohols have demonstrated the feasibility of this reaction, often employing catalysts like Amberlyst-15, sulfuric acid, or p-toluenesulfonic acid to drive the reaction to completion. researchgate.netsemanticscholar.orgjocpr.com
Another relevant pathway involves the Baeyer-Villiger oxidation of 1-acetylpyrene, which can be synthesized via a Friedel-Crafts reaction of pyrene with chloroacetyl chloride. google.com This oxidation reaction transforms the ketone group into an ester, yielding pyren-1-yl acetate, a closely related intermediate. google.com
Transesterification is another viable pathway, involving the exchange of the alcohol or acid portion of an existing ester. For instance, this compound could be synthesized by reacting pyren-1-ol with phenyl acetate, or by reacting 1-acetoxypyrene with phenol, often in the presence of a catalyst. Research has shown that transesterification of phenyl acetate can be catalyzed by various metal complexes. researchgate.net Similarly, enzyme-catalyzed transesterification, using lipases, has proven effective for synthesizing various acetate esters, such as neryl acetate and naringin (B1676962) acetate, from vinyl acetate. scielo.brnih.gov This biocatalytic approach is considered an irreversible reaction because the vinyl alcohol byproduct tautomerizes to acetaldehyde, which drives the equilibrium towards the product. scielo.br
Carbon-Carbon Bond Formation Strategies in Pyrene Functionalization
An alternative to direct esterification involves first functionalizing the pyrene core through carbon-carbon bond formation, followed by subsequent chemical modifications to create the final ester product. This multi-step approach offers greater flexibility in introducing various functional groups.
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the modification of the pyrene skeleton without the need for pre-functionalized starting materials. mdpi.comresearchgate.net This strategy involves the direct activation of a carbon-hydrogen bond on the pyrene ring, enabling the introduction of new substituents. mdpi.comrsc.org
Transition metal catalysis is a cornerstone of modern C-H activation chemistry. mdpi.comrsc.orgyoutube.com Various transition metals, including palladium, rhodium, iridium, copper, and cobalt, have been employed to catalyze the functionalization of C-H bonds. researchgate.netresearchgate.net In the context of pyrene, these catalysts can facilitate reactions such as arylation, alkylation, and carbonylation at specific C-H positions. mdpi.com
For example, palladium-catalyzed reactions are widely used for C-H arylation. researchgate.net Iridium-based catalysts have been shown to be particularly effective for the selective C-H borylation of pyrene, which introduces a boronate ester group onto the pyrene core. mdpi.comnih.gov This borylated pyrene can then serve as a versatile intermediate for subsequent cross-coupling reactions to introduce the desired phenylacetate (B1230308) moiety or a precursor. nih.govrsc.org The general mechanism for these reactions often involves the formation of an organometallic intermediate through C-H activation, which can then react with a coupling partner. youtube.com
| Catalyst System | Reaction Type | Position(s) Functionalized | Reference |
|---|---|---|---|
| [Ir(OMe)COD]₂ / dtbpy | Borylation | C2, C7 | mdpi.comnih.gov |
| Pd(II) | Arylation (directing group assisted) | ortho to directing group | researchgate.netresearchgate.net |
Condensation reactions provide a robust set of tools for forging carbon-carbon bonds between the pyrene core and a phenyl group, which can be a precursor to the final product. These methods typically involve the coupling of a functionalized pyrene with a functionalized phenyl compound.
Prominent examples include palladium-catalyzed cross-coupling reactions such as:
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (e.g., 1-pyreneboronic acid) with an aryl halide in the presence of a palladium catalyst. uky.edu
Heck Coupling : This involves the reaction of an unsaturated halide with an alkene, such as coupling 1-bromopyrene (B33193) with a styrene (B11656) derivative. uky.edu
Sonogashira Coupling : This method is used to couple terminal alkynes with aryl or vinyl halides, for example, to create pyrenes with alkyne linkages. nih.gov
Stille Coupling : This reaction utilizes organostannane compounds coupling with organic halides. uky.edu
Furthermore, condensation of pyrene-4,5-dione (B1221838) with 1,3-diphenylacetone (B89425) has been used to build more complex fused-ring systems. uky.edu Another approach involves the Chichibabin reaction, where 1-pyrenecarboxaldehyde (B26117) is condensed with other aromatic compounds to form complex pyridine (B92270) derivatives. uky.edu These strategies are instrumental in creating a pyrene-phenyl scaffold that can be further elaborated to yield this compound.
Direct C-H Functionalization of Pyrene Core
Regioselectivity and Site-Selectivity Control in Pyrene Derivatization
A significant challenge in the synthesis of pyrene derivatives is controlling the position of substitution on the polycyclic aromatic core. Pyrene has several non-equivalent C-H bonds, and their reactivity towards electrophilic substitution varies.
The most electron-rich and, therefore, most reactive positions for electrophilic aromatic substitution on the pyrene molecule are C1, C3, C6, and C8. rsc.orgnsf.gov Consequently, reactions like bromination, acylation, and nitration typically yield a mixture of isomers substituted at these positions. nsf.gov Achieving selective mono- or di-substitution at these sites can be difficult, often resulting in statistical mixtures. rsc.org
To achieve substitution at the less reactive C2 and C7 positions, or the "K-region" (C4, C5, C9, C10), specific strategies must be employed:
Steric Hindrance : Using bulky electrophilic reagents can favor substitution at the sterically less hindered C2 and C7 positions. rsc.orgnsf.gov
Indirect Methods : A common strategy is the "tetrahydropyrene (THPy) method". rsc.org In this approach, pyrene is first reduced to 4,5,9,10-tetrahydropyrene. This modification changes the electronic properties of the aromatic rings, directing subsequent electrophilic substitution to the C2 and C7 positions. The fully aromatic pyrene core is then regenerated by dehydrogenation. rsc.org
Directed C-H Activation : As mentioned previously, transition-metal-catalyzed C-H activation can provide excellent regioselectivity. Iridium-catalyzed borylation, for example, shows remarkable selectivity for the C2 and C7 positions. mdpi.comnih.govrsc.org Directing groups, which are functional groups that coordinate to the metal catalyst and position it over a specific C-H bond, can also be used to achieve high site-selectivity. researchgate.net
| Reaction Type | Reagent/Catalyst | Primary Position(s) of Substitution | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Standard Electrophiles (e.g., Br₂) | 1, 3, 6, 8 | rsc.orgnsf.gov |
| Electrophilic Aromatic Substitution | Bulky Electrophiles | 2, 7 | rsc.org |
| C-H Borylation | Ir-based catalyst | 2, 7 | nih.govrsc.org |
| Electrophilic Substitution on THPy* | Standard Electrophiles | 2, 7 | rsc.org |
*THPy: 4,5,9,10-tetrahydropyrene
By carefully selecting the synthetic strategy, chemists can control the regioselectivity of pyrene derivatization, enabling the targeted synthesis of specific isomers like this compound.
Methodologies for Compound Isolation and Purification
Following the synthesis of this compound, the crude product is typically a mixture containing the desired ester, unreacted starting materials, reagents, and various byproducts. Therefore, a robust purification strategy is essential to isolate the target compound with a high degree of purity. Chromatographic techniques are powerful and widely employed methods for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase.
Column chromatography and its more rapid variant, flash chromatography, are standard practices for the purification of pyrene-based esters and related aromatic compounds. nih.gov The fundamental principle of these techniques involves the separation of a mixture based on the varying affinities of its components for a solid adsorbent (the stationary phase) as a liquid solvent (the mobile phase) passes through it. For compounds like this compound, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating moderately polar organic molecules. ryukoku.ac.jprsc.org
The process begins with the preparation of a glass column packed with a slurry of silica gel in a non-polar solvent. youtube.com The crude reaction mixture is then loaded onto the top of the silica gel bed. The separation is achieved by eluting the column with a solvent system, known as the eluent or mobile phase. The choice of eluent is critical for achieving effective separation and is typically determined through preliminary analysis using Thin-Layer Chromatography (TLC). orgsyn.org
For compounds of intermediate polarity like this compound, common eluents consist of a binary mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. orgsyn.orgrsc.org The separation can be performed isocratically (using a constant solvent composition) or with a gradient elution, where the polarity of the mobile phase is gradually increased over time to elute compounds with stronger affinity for the stationary phase. orgsyn.orgorgsyn.org
While specific documented purification protocols for this compound are not prevalent, the conditions used for structurally analogous compounds provide a clear and reliable framework. For instance, research on other pyrene derivatives containing a phenyl group reports successful purification using silica gel column chromatography. ryukoku.ac.jp The specific conditions from these and other relevant purifications are detailed in the table below.
Table 1: Exemplary Chromatographic Purification Conditions for this compound and Analogous Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Technique | Reference |
|---|---|---|---|---|
| Phenyl-pyrene Derivatives | Silica Gel 60 N | Toluene/Hexane (2:1) | Column Chromatography | ryukoku.ac.jp |
| General Aromatic Esters | Silica Gel (100-200 mesh) | 5% Ethyl Acetate in Hexane | Column Chromatography | rsc.org |
| Phenyl Acetate Derivatives | Silica Gel | Petroleum Ether to Petroleum Ether/Ethyl Acetate (50:1) | Flash Column Chromatography | rsc.org |
| Pyrene Fatty Acids | Silica Gel | Not Specified | Column Chromatography | nih.gov |
| General Organic Compounds | Silica Gel (40-63 µm) | Hexanes/Ethyl Acetate (Gradient from 19:1 to 1:1) | Flash Chromatography | orgsyn.org |
During the elution process, the solvent flows through the column, and fractions are collected sequentially. youtube.com Each fraction is then analyzed by TLC to identify those containing the pure desired product. These pure fractions are combined, and the solvent is removed, typically using a rotary evaporator, to yield the purified this compound. orgsyn.orgorgsyn.org Flash chromatography operates on the same principles but utilizes positive pressure (from air or nitrogen) to accelerate the flow of the mobile phase, significantly reducing the purification time while often improving the resolution of the separation. youtube.comorgsyn.org
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of Phenyl (pyren-1-yl)acetate displays characteristic signals corresponding to the protons of the pyrene (B120774) and phenyl moieties, as well as the acetate (B1210297) group. The aromatic protons of the pyrene and phenyl rings typically resonate in the downfield region of the spectrum, usually between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and splitting patterns of these protons provide valuable information about their relative positions on the aromatic rings. For instance, in a related compound, 4-Phenyl-2,6-di(pyren-1-yl)pyridine, the aromatic protons appear as a multiplet in the range of δ 7.56-8.71 ppm. pnu.ac.ir Similarly, for 9-phenyl-10-(4-(pyren-1-yl)phenyl)-9H-pyreno[4,5-d]imidazole, complex multiplets for the aromatic protons are observed between δ 7.32 and 9.02 ppm. chinesechemsoc.orgchinesechemsoc.org
The protons of the acetate methyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm. In phenyl acetate, a simpler related molecule, the methyl protons resonate as a singlet. hmdb.ca
A detailed analysis of the coupling constants (J values) between adjacent protons can further help in assigning the specific protons to their positions within the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetate (CH₃) | ~2.3 | Singlet |
| Phenyl (aromatic) | ~7.0 - 7.5 | Multiplet |
This table is predictive and actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the acetate group is typically observed in the highly deshielded region of the spectrum, around δ 168-172 ppm. For example, the carbonyl carbon in phenyl acetate appears at approximately δ 173.19 ppm in DMSO. chemicalbook.comchemicalbook.com
The aromatic carbons of the pyrene and phenyl rings resonate in the range of approximately δ 120-150 ppm. pnu.ac.irbeilstein-journals.org The specific chemical shifts depend on the electronic environment of each carbon atom. Carbons directly attached to the oxygen atom or located at the fusion points of the pyrene rings will have distinct chemical shifts. In a similar compound, 4-Phenyl-2,6-di(pyren-1-yl)pyridine, the aromatic carbons show signals in the range of δ 122.10-159.76 ppm. pnu.ac.ir For 1-((4-Methoxyphenyl)(phenyl)methyl)pyrene, the aromatic carbon signals are observed between δ 114.0 and 158.3 ppm. beilstein-journals.org
The methyl carbon of the acetate group is expected to appear in the upfield region, typically around δ 20-25 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Structurally Similar Compounds
| Carbon Type | Compound | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| Carbonyl (C=O) | Phenyl acetate | 173.19 (in DMSO) | chemicalbook.comchemicalbook.com |
| Aromatic | 4-Phenyl-2,6-di(pyren-1-yl)pyridine | 122.10 - 159.76 | pnu.ac.ir |
This table provides data from related compounds to infer the expected chemical shifts for this compound.
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure and connectivity of this compound, advanced NMR techniques are indispensable.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.
COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the phenyl and pyrene ring systems. libretexts.org
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. hmdb.ca
HMBC experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting the phenyl acetate and pyrene fragments of the molecule. libretexts.org
Vibrational Spectroscopy for Functional Group and Bond Analysis
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.
Carbonyl (C=O) Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the ester carbonyl group is expected in the region of 1750-1730 cm⁻¹. For the related compound phenyl acetate, this band appears around 1770 cm⁻¹. pg.edu.pl The conjugation of the carbonyl group with an aromatic ring typically shifts this band to a lower wavenumber. vscht.cz
C-O Stretch: The ester C-O stretching vibrations are expected to produce strong bands in the region of 1300-1000 cm⁻¹. Phenyl acetate shows characteristic C-O stretching bands around 1195-1210 cm⁻¹. pg.edu.pl
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyrene and phenyl rings are anticipated to appear at wavenumbers above 3000 cm⁻¹. vscht.cz
Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. pg.edu.pl
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the aromatic rings and are typically found in the 900-675 cm⁻¹ region. pg.edu.pl
Table 3: Characteristic FT-IR Absorption Bands for this compound (Predicted)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | > 3000 | Medium to Weak |
| Carbonyl (C=O) Stretch | 1750 - 1730 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| C-O Stretch | 1300 - 1000 | Strong |
This table is predictive based on characteristic functional group absorptions.
Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyrene ring system are expected to be particularly intense. In studies of phenyl-capped polyynes, the Raman peak intensity is shown to be a function of the conjugation length. researchgate.net For pyrene-containing compounds, strong Raman signals are often observed for the aromatic C=C stretching modes. For instance, in a study of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a structurally related compound with extensive conjugation, the C=C stretching mode was observed at 1576 cm⁻¹ in the FT-Raman spectrum. nih.gov The carbonyl C=O stretch, while strong in the IR, may appear as a weaker band in the Raman spectrum. nih.gov Raman spectroscopy is a valuable tool for studying the molecular structure of such aromatic compounds, and techniques like tip-enhanced Raman spectroscopy (TERS) can even provide nanoscale chemical imaging of their distribution on surfaces. ethz.ch
Electronic Spectroscopy for Photophysical Properties
The electronic transitions and excited-state dynamics of this compound are fundamental to understanding its potential applications in areas such as fluorescent probes and organic electronics. rsc.orgnii.ac.jp
The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by distinct bands arising from π-π* transitions within the aromatic pyrene core. conicet.gov.arresearchgate.net For pyrene derivatives, the absorption spectra typically show a series of well-resolved vibronic bands. acs.org The position and intensity of these bands can be influenced by the substituent attached to the pyrene moiety. nih.gov
In the case of pyrene esters, the electronic absorption spectra are dominated by the pyrene chromophore. rsc.orgrsc.org Studies on various pyrene derivatives, including those with ester functionalities, have shown that substitution at the 1-position of the pyrene ring influences both the S1 ← S0 and S2 ← S0 electronic transitions. nih.govacs.org The absorption spectra of pyrene derivatives are typically recorded in various solvents to assess the effect of the environment on the electronic transitions. rsc.orgresearchgate.net For instance, the UV/vis absorption and emission spectra of (E)-pyrene oxime esters have been recorded in absolute ethanol. rsc.org
The molar absorptivities (ε) of pyrene derivatives are often high, indicating strong absorption of light in the UV region, which is characteristic of the π-π* transitions in the extended aromatic system. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Pyrene Derivatives
| Compound/Derivative Type | Solvent | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| (E)-Pyrene oxime esters | Ethanol | 350-400 | > 10⁴ |
| Pyrene-based nicotinonitriles | Dichloromethane | 310-452 | Not specified |
| Pyrene-functionalized nanojars | Acetonitrile | ~350 | Not specified |
Note: Data is generalized from studies on various pyrene derivatives and may not represent this compound specifically but provides a contextual understanding. acs.orgresearchgate.netresearchgate.net
Fluorescence spectroscopy is a powerful tool to investigate the excited-state properties of this compound. Pyrene and its derivatives are well-known for their strong fluorescence and sensitivity to the local environment. rsc.org
Emission Profiles: The fluorescence spectra of 1-substituted pyrene derivatives typically exhibit a structured emission profile in non-polar solvents, which is characteristic of the monomer emission from the locally excited state of the pyrene moiety. nih.govacs.org This vibrational fine structure is a hallmark of pyrene fluorescence. conicet.gov.aracs.org The emission maxima are generally observed in the blue region of the spectrum. researchgate.net In some cases, at higher concentrations or in specific environments, a broad, structureless emission band at longer wavelengths can appear due to the formation of excimers (excited-state dimers). scbt.com
Quantum Yields (Φ_F): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Pyrene derivatives can exhibit a wide range of quantum yields, from modest to high, depending on the nature of the substituent and the solvent. nih.govacs.org For example, various 1-substituted pyrene derivatives have shown quantum yields ranging from 0.19 to 0.93. nih.govacs.org The quantum yield can be determined using a standard reference, such as anthracene (B1667546) or 1,4-bis(2-methylstyryl)benzene. rsc.orgacs.org N-Benzylamino(pyren-1-yl)methylphosphonic acid, a pyrene derivative, was found to have a high quantum yield of 68%. beilstein-journals.org
Lifetime Measurements (τ_F): Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. For pyrene derivatives, fluorescence lifetimes can vary significantly. For instance, 1-substituted pyrene derivatives have been reported with lifetimes that can be quite long, with some 2- and 2,7-derivatives showing lifetimes exceeding 16 ns, and in one case, a derivative of 4-(pyren-2-yl)butyric acid exhibited a very long lifetime of 622 ns. nih.govacs.orgsci-hub.st Time-resolved fluorescence spectroscopy is used to measure these lifetimes. rsc.org
Table 2: Representative Fluorescence Data for Pyrene Derivatives
| Derivative Type | Solvent | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |
| (E)-Pyrene oxime esters | Ethanol | Not specified | Moderate | Not specified |
| 1-Substituted pyrenes | Various | Not specified | 0.19 - 0.93 | >16 (for some derivatives) |
| N-Benzylamino(pyren-1-yl)methylphosphonic acid | aq. buffer (pH 7.4) | Not specified | 0.68 | Not specified |
| Pyrene-functionalized nanojars | Acetonitrile | ~385 | 0.26 (for HL1) | Not specified |
| 1,3,6,8-Tetrakis(3,4,5-trisdodecyloxyphenylethynyl)-pyrene | Solution | Not specified | High | Not specified |
Note: This table presents a compilation of data from various pyrene derivatives to illustrate the range of photophysical properties observed in this class of compounds. rsc.orgnii.ac.jpacs.orgnih.govacs.orgbeilstein-journals.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the precise molecular weight of this compound and for elucidating its structural features through the analysis of its fragmentation patterns.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can provide the accurate mass of the molecular ion, confirming the elemental composition of the compound. For example, the HRMS (ESI) of 1-((4-Methoxyphenyl)(phenyl)methyl)pyrene was used to confirm its molecular formula. beilstein-journals.org
Fragmentation Pattern Analysis: Upon ionization in the mass spectrometer, molecules can undergo fragmentation, breaking into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. For pyrene-containing compounds, fragmentation often involves the stable pyrene core. rsc.orgresearchgate.net
In studies of pyrene itself under electron impact, fragmentation has been observed to produce a number of smaller ionized fragments. rsc.org For pyrene derivatives, the fragmentation pathways can be influenced by the nature of the substituent. For instance, in a study of 6-amidopyrene derivatives, a characteristic fragment ion corresponding to the 6-aminopyrene fragment was observed, generated by the loss of a ketene (B1206846) group from the parent molecule. nih.gov Similarly, the mass spectrum of pyrene-1-boronic acid shows an intense fragmentation peak corresponding to the formation of pyrene-1-ol. rsc.org The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), provides valuable information for structural confirmation. nih.gov
Computational Studies and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is particularly effective for polycyclic aromatic hydrocarbons and their derivatives. scirp.orgresearchgate.net
Once optimized, the electronic structure can be analyzed. The large, planar pyrene (B120774) moiety possesses a highly delocalized π-electron system. scirp.org The phenyl and acetate (B1210297) groups modify this electronic landscape. Theoretical studies on similar pyrene derivatives show that substituents can influence the electronic properties significantly. acs.orgnih.gov For instance, DFT studies on 1-pyrenebutanoic acid succinimidyl ester (a related pyrene ester) revealed that the pyrene moiety's adsorption on a surface is the primary interaction, with the ester chain playing a secondary role. arxiv.orgnih.gov This suggests that in Phenyl (pyren-1-yl)acetate, the pyrene core will dominate many of its electronic characteristics.
Table 1: Representative Optimized Geometrical Parameters for Pyrene Derivatives from DFT Calculations. Note: This table presents typical bond lengths from DFT studies on related pyrene compounds, as specific data for this compound is not available in the cited literature. Values are illustrative.
| Bond Type | Typical Length (Å) | Source Compound Example |
| C-C (in pyrene) | 1.39 - 1.45 | 1-chloropyrene scirp.org |
| C-H (aromatic) | ~1.08 | 1-chloropyrene scirp.org |
| C-O (ester) | ~1.36 | Pyrene ester models epa.gov |
| C=O (ester) | ~1.21 | Pyrene ester models epa.gov |
| C-C (phenyl) | ~1.40 | Phenyl derivatives |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org
In this compound, the HOMO is expected to be primarily localized on the electron-rich pyrene ring, while the LUMO may have contributions from both the pyrene and phenyl acetate moieties. DFT calculations on various pyrene derivatives confirm that the HOMO and LUMO are often delocalized across the pyrene core. researchgate.netresearchgate.net The nature and position of substituents can alter the energy levels and distribution of these orbitals. nih.gov
The arrangement of the phenyl and pyrenyl groups can facilitate intramolecular charge transfer (ICT) upon photoexcitation. mdpi.comacs.orgacs.org In donor-π-acceptor systems involving pyrene, the pyrene can act as either the donor or a π-bridge. acs.orgrsc.org In this compound, the pyrene moiety acts as the primary chromophore and electron donor, while the phenyl acetate group is comparatively electron-withdrawing. Time-dependent DFT (TD-DFT) calculations are often used to model excited states and confirm the charge-transfer character of electronic transitions. acs.orgacs.org Studies on related phenyl-pyrene systems have demonstrated that photoinduced electron transfer from the pyrene donor to an acceptor can occur, particularly in polar solvents. mdpi.comnih.gov
Table 2: Illustrative Frontier Orbital Energies for Substituted Pyrenes. Data from DFT (B3LYP/6-311G**) calculations on monochlorinated pyrenes provide insight into how substitution affects orbital energies. scirp.orgscirp.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrene | -5.63 | -1.74 | 3.89 |
| 1-chloropyrene | -5.71 | -1.96 | 3.75 |
| 2-chloropyrene | -5.55 | -1.82 | 3.73 |
| 4-chloropyrene | -5.60 | -1.88 | 3.72 |
Computational methods are highly effective at predicting spectroscopic properties. The gauge-independent atomic orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹³C and ¹H). sfasu.eduresearchgate.netrsc.orgnih.gov For large polycyclic aromatic systems like pyrene, DFT calculations can achieve good agreement with experimental data, aiding in the assignment of complex spectra. sfasu.eduresearchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the pyrene, phenyl, and acetate groups, with the chemical shifts influenced by the electronic environment and molecular conformation.
UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). epa.govnih.gov These calculations yield the energies and oscillator strengths of electronic transitions. For pyrene and its derivatives, the spectra are characterized by intense π-π* transitions. epa.govresearchgate.net TD-DFT studies on pyrene carbonyl compounds, including esters, have shown good agreement with experimental results and help elucidate the mechanisms of fluorescence and non-radiative decay. epa.gov The calculations for this compound would predict strong absorption bands characteristic of the pyrene chromophore, potentially modulated by charge-transfer transitions involving the phenyl acetate moiety. mdpi.com
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Compound (6-nitrobenzo[a]pyrene). This table illustrates the accuracy of DFT/GIAO methods for predicting chemical shifts in complex aromatic systems. sfasu.eduresearchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) |
| C1 | 124.1 | 126.3 |
| C2 | 124.5 | 126.8 |
| C3 | 128.4 | 131.2 |
| C6a | 125.7 | 128.8 |
| C10 | 127.3 | 130.4 |
DFT provides a framework for calculating various chemical reactivity descriptors. The Fukui function (f(r)) is used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netnih.govacs.orgnih.gov For polycyclic aromatic hydrocarbons, the Fukui function can successfully predict the sites of electrophilic substitution. researchgate.netnih.gov
Other global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. scirp.orgresearchgate.netacs.org Chemical hardness measures the resistance to charge transfer, with harder molecules being less reactive. scirp.org The electrophilicity index quantifies the ability of a molecule to accept electrons. rsc.org For pyrene derivatives, these indices show that reactivity is sensitive to the position of substitution. scirp.org In this compound, the pyrene ring would be the primary site for electrophilic attack, and these descriptors could quantify its reactivity compared to unsubstituted pyrene.
Table 4: Global Reactivity Descriptors for Pyrene and its Derivatives. Calculated from HOMO/LUMO energies at the B3LYP/6-311G** level. scirp.orgscirp.org
| Compound | Chemical Hardness, η (eV) | Electrophilicity Index, ω (eV) |
| Pyrene | 1.95 | 0.1481 |
| 1-chloropyrene | 1.88 | 0.1441 |
| 2-chloropyrene | 1.92 | 0.1481 |
| 4-chloropyrene | 1.91 | 0.1461 |
Molecular Dynamics (MD) Simulations
While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. This allows for the study of conformational changes and the dynamic behavior of molecules in different environments. acs.orgnih.gov
For this compound, the key flexible points are the single bonds linking the pyrene ring, the acetate group, and the phenyl ring. MD simulations can explore the rotational freedom around these bonds and identify the most populated conformations. researchgate.net By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how intermolecular interactions influence its structure and dynamics.
MD simulations on pyrene and its derivatives have been used to study their location and orientation within lipid membranes, their aggregation behavior, and their interaction with surfaces like graphene. acs.orgnih.govresearchgate.net For this compound, simulations could reveal the distribution of dihedral angles between the aromatic rings, showing whether the molecule prefers a planar or a more twisted conformation. mdpi.comresearchgate.net This dynamic behavior is crucial, as the molecular conformation directly impacts electronic properties like π-conjugation and the potential for intramolecular interactions, which in turn affect the spectroscopic and charge-transfer characteristics of the molecule. researchgate.net Studies on other complex pyrene systems have shown that single-molecule conformation plays a critical role in modulating excited-state properties. researchgate.net
Intermolecular Interactions and Aggregation Phenomena (e.g., π-Stacking)
Computational studies, primarily employing Density Functional Theory (DFT), have become indispensable for understanding the noncovalent interactions that govern the solid-state packing and aggregation behavior of pyrene derivatives. The large, planar aromatic core of the pyrene moiety is highly conducive to π–π stacking interactions, which are a dominant force in the crystal engineering of these molecules. acs.orgrsc.org These interactions, driven by a combination of dispersion forces and electrostatic contributions, dictate the supramolecular architecture, which in turn influences the material's photophysical properties. chemrxiv.orgrsc.org
For pyrene-based systems, aggregation can lead to two distinct phenomena: aggregation-caused quenching (ACQ), where fluorescence is diminished, or aggregation-induced emission (AIE), where fluorescence is enhanced. The outcome is highly dependent on the molecular structure and packing motif. In many pyrene derivatives, the formation of excimers (excited-state dimers) through cofacial π–π stacking is common and often results in a red-shifted, broad emission band, characteristic of ACQ of the monomer emission. researchgate.net
Theoretical modeling helps to elucidate the key factors controlling these stacking arrangements. Studies on various pyrene derivatives have shown that the geometry of the π-stacking, including the interplanar distance and the degree of π-orbital overlap, is more critical than the distance alone in determining the formation and nature of excimers. acs.org Analysis of crystal structures reveals that a parallel-displaced or slipped-stacking arrangement is often favored over a direct face-to-face overlap, a preference attributed to the balance between attractive dispersion forces and Pauli repulsion. rsc.orgchemrxiv.org
In the specific context of pyrene esters, research has demonstrated that the nature of the ester group can significantly influence the crystal packing and, consequently, the luminescent properties. A study on pyrene-1-carboxylic esters revealed that these compounds can exhibit high-contrast stimuli-responsive luminescence (mechanochromism, thermochromism, and vapochromism) that is triggered by a crystal-to-crystal phase transition. researchgate.netuokerbala.edu.iq This transition alters the intermolecular π-stacking arrangement of the pyrene units, thereby switching the emission characteristics.
Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify intermolecular contacts within the crystal lattice. scielo.org.mxmdpi.comacs.org This analysis allows for the deconvolution of different types of interactions, such as C···H, H···H, and C···C contacts, providing a detailed fingerprint of the forces stabilizing the crystal structure. For a related compound, 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, X-ray crystallography confirmed that adjacent pyrene rings are linked by significant π–π stacking interactions, with a perpendicular interplanar distance of 3.267 Å and a centroid-centroid offset of 2.946 Å, indicative of a slipped-stacking arrangement. researchgate.netresearchgate.net While specific computational studies on the intermolecular interactions of this compound are not widely available, the principles derived from these related pyrene derivatives provide a strong framework for understanding its behavior. The presence of the phenylacetate (B1230308) group is expected to introduce additional steric and electronic effects that modulate the primary π–π stacking of the pyrene cores.
Table 1: Representative Intermolecular Interaction Parameters for a Related Pyrene Derivative This table presents crystallographic data for 1-Phenyl-3-(pyren-1-yl)prop-2-en-1-one, a compound structurally related to this compound, to illustrate typical π-stacking geometries.
| Parameter | Value | Reference |
| Stacking Type | Aromatic π–π stacking | researchgate.netresearchgate.net |
| Interacting Moieties | Adjacent pyrene rings | researchgate.netresearchgate.net |
| Perpendicular Interplanar Distance | 3.267 (6) Å | researchgate.netresearchgate.net |
| Centroid-Centroid Offset | 2.946 (7) Å | researchgate.netresearchgate.net |
| Centroid-Centroid Distance | 4.339 (7) Å | researchgate.netresearchgate.net |
Exploration of Reaction Mechanisms through Computational Pathways
The (pyren-1-yl)methyl ester moiety, a core component of this compound, is recognized in organic chemistry as a photoremovable protecting group (PPG). nii.ac.jpresearchgate.net PPGs are chemical groups that can be cleaved from a substrate upon irradiation with light, allowing for the controlled release of the substrate. The reaction mechanism for this photorelease has been a subject of both experimental and theoretical investigation.
The photocleavage of (pyren-1-yl)methyl esters generally proceeds via a heterolytic bond cleavage mechanism. nii.ac.jpresearchgate.net Upon absorption of a photon, the pyrene chromophore is promoted to an excited singlet state (S₁). From this excited state, the C–O bond between the pyrenyl-methyl group and the acetate is cleaved, releasing the carboxylate anion (phenylacetate) and the (pyren-1-yl)methyl carbocation. This process is often facilitated by the high stability of the resulting carbocation, which is delocalized over the extensive π-system of the pyrene ring. The final step involves the reaction of the carbocation with a nucleophile, typically the solvent (e.g., water), to yield pyren-1-ylmethanol as a byproduct.
Computational chemistry, particularly time-dependent density functional theory (TD-DFT), is a powerful tool for exploring the potential energy surfaces of these photochemical reactions. core.ac.ukucl.ac.uk Such calculations can map the reaction pathway from the excited state of the reactant to the final products, identifying key intermediates and transition states. For PPGs that operate through heterolytic cleavage, computational models can estimate the energy barriers for both the forward bond-breaking step and the competing reverse reaction (recombination of the ion pair). core.ac.ukucl.ac.uk
While specific computational pathway analyses for this compound are not extensively documented in the literature, studies on analogous systems provide significant insight. For example, computational investigations into other PPGs, such as coumarin (B35378) and BODIPY derivatives, have shown that the efficiency (quantum yield) of photorelease is highly dependent on the stability of the intermediate carbocation and the nature of the leaving group. core.ac.ukucl.ac.uk DFT calculations can predict how substituents on the chromophore and the leaving group affect the energy barriers of the excited state reaction, thus guiding the design of more efficient PPGs. core.ac.uk
In the case of this compound, the reaction mechanism can be postulated as follows:
Excitation: this compound absorbs a photon (typically UV-A light, ~350 nm), promoting the pyrene moiety to its excited singlet state. nii.ac.jp
Heterolysis: In the excited state, the C-O bond cleaves, forming a (pyren-1-yl)methyl carbocation and a phenylacetate anion.
Product Formation: The carbocation is trapped by a nucleophilic solvent (e.g., H₂O), yielding pyren-1-ylmethanol, while the phenylacetate anion is protonated to give phenylacetic acid.
Computational modeling would be essential to refine this proposed mechanism by calculating the energies of the excited state, the transition state for C-O bond cleavage, and the intermediate ion pair. Such studies would quantify the activation barriers and reaction thermodynamics, providing a deeper, quantitative understanding of the photorelease process. researchgate.net
Table 2: Proposed Mechanistic Steps for Photorelease from this compound
| Step | Description | Key Species Involved | Computational Insight |
| 1 | Photoexcitation | This compound (ground state) | Calculation of absorption spectrum (TD-DFT) |
| 2 | Heterolytic Cleavage | Excited this compound | Location of excited-state transition state; Calculation of energy barrier |
| 3 | Intermediate Formation | (Pyren-1-yl)methyl carbocation, Phenylacetate anion | Calculation of intermediate stability and potential for recombination |
| 4 | Product Formation | Pyren-1-ylmethanol, Phenylacetic acid | Modeling of solvent-cation interaction |
Structure Property Relationships and Electronic Modulation
Influence of Pyrene (B120774) Core Substitution on Optoelectronic and Photophysical Properties
The substitution pattern on the pyrene core is a critical determinant of the optoelectronic and photophysical behavior of its derivatives. The positions at which substituents are attached—such as the 1, 3, 6, and 8 positions versus the 2, 7, or K-regions (4, 5, 9, 10)—profoundly affect the molecule's frontier molecular orbitals (HOMO and LUMO), and consequently, its absorption and emission properties. nih.govfigshare.comnih.govacs.org
The electronic nature of the substituents plays a significant role. Electron-donating groups, like alkyl or silyl (B83357) groups, can enhance the fluorescence quantum yield. rsc.orgacs.org For instance, the introduction of trimethylsilyl (B98337) (Me3Si) groups at the 1, 3, 6, and 8 positions increases the fluorescence quantum yield of pyrene from 0.32 to 0.56. rsc.org Similarly, various alkyl groups have been shown to enhance the fluorescence quantum yield of the pyrene chromophore through σ–π conjugation. acs.org Conversely, strong electron-withdrawing groups, such as a nitro group, can quench fluorescence. doi.org
The position of substitution dictates the extent of electronic communication with the pyrene core. Substituents at the 2 and 7 positions have weaker electronic interaction with the core compared to those at the 1, 3, 6, and 8 positions, due to the nodal plane of the HOMO and LUMO orbitals passing through the C2 and C7 atoms. nih.govust.hk This leads to distinct photophysical outcomes. For example, a comparison of pyridyl-pyrene regioisomers revealed that 1,6-disubstituted derivatives can exhibit near-unity emission quantum yields, almost three times higher than other isomers. figshare.com In another study, a tetraphenylethylene (B103901) (TPE) substituent at the 1-position resulted in a lower energy gap compared to when it was placed at the 2- or 2,7-positions, indicating greater orbital delocalization. nih.gov
The introduction of different substituents directly impacts the HOMO and LUMO energy levels. Donor-acceptor (D-A) substitution patterns are particularly effective for tuning the energy gap. acs.org For instance, in a study of D-A pyrene derivatives, placing a dianisylamino donor and a dimesitylboryl acceptor at the 1,6-positions resulted in a smaller HOMO-LUMO gap compared to the 2,7-substituted equivalent. nih.gov The strategic placement of substituents can therefore precisely control the optoelectronic properties for specific functions. acs.orgresearchgate.net
Table 1: Effect of 1-Position Substitution on Pyrene Derivative Properties This table provides illustrative data based on findings for various 1-substituted pyrenes to demonstrate general trends.
| Substituent at 1-Position | Max. Emission Wavelength (λem) | Description of Effect | Reference |
|---|---|---|---|
| -H (unsubstituted Pyrene) | ~374 nm | Baseline monomer fluorescence. | doi.org |
| -OH (Hydroxy) | 388 nm | Slight bathochromic (red) shift. | doi.org |
| -CH3 (Methyl) | 378 nm | Minimal shift, can enhance quantum yield. | doi.org |
| -NH2 (Amino) | 440 nm | Significant bathochromic shift due to electron-donating character. | doi.org |
| -NO2 (Nitro) | No Signal | Fluorescence is quenched due to strong electron-withdrawing effect. | doi.org |
Impact of the Phenyl and Acetate (B1210297) Moieties on Molecular Conformation and Electronic States
The phenyl group, attached via the acetate linker, adds another layer of complexity. The conformational freedom of the entire phenylacetate (B1230308) substituent is crucial. The rotation around the single bonds in the linker allows the phenyl ring to adopt various orientations relative to the planar pyrene core. This spatial arrangement can lead to through-space electronic interactions between the phenyl and pyrene π-systems, potentially influencing the photophysical properties.
Furthermore, the bulkiness of the phenylacetate group can induce steric hindrance, which affects intermolecular packing in the solid state. This steric influence can prevent the close face-to-face stacking (π–π stacking) of pyrene cores, a phenomenon that often leads to fluorescence quenching. gdut.edu.cnsci-hub.se By forcing a more twisted or separated arrangement of molecules, such substituents can help preserve or even enhance solid-state emission. Theoretical calculations on related systems have shown that the introduction of bulky substituents can lead to twisted geometries that are crucial for achieving properties like aggregation-induced emission. nih.gov The substitution at the 1-position, as in Phenyl (pyren-1-yl)acetate, is known to effectively perturb the electronic structure of the pyrene, influencing its HOMO/LUMO energy levels. researchgate.net
Strategies for Tuning Emission Wavelengths and Fluorescence Quantum Yields
The emission characteristics of pyrene derivatives can be systematically tuned through chemical modification, a key strategy for developing materials with specific colors and brightness.
One primary strategy is the introduction of electron-donating or electron-withdrawing groups onto the pyrene core. acs.orgdoi.org
Electron-donating groups (e.g., amino, alkoxy, alkyl) tend to raise the HOMO energy level more than the LUMO level, leading to a smaller energy gap and a bathochromic (red) shift in emission. nih.govdoi.org These groups can also enhance the fluorescence quantum yield. rsc.orgacs.org
Electron-withdrawing groups (e.g., cyano, nitro) lower the LUMO energy level, which can also red-shift the emission, particularly in a donor-acceptor architecture. acs.org However, very strong withdrawing groups can lead to fluorescence quenching. doi.org
The position of these substituents is equally important. As noted earlier, substitution at the 1,6-positions can lead to stronger electronic effects and higher quantum yields compared to substitution at the 2,7-positions. nih.govfigshare.com A study on pyridyl-pyrenes demonstrated that the 1,6-disubstituted isomer had a quantum yield approaching 1.0, significantly higher than its regioisomers. figshare.com
Another effective strategy is extending the π-conjugated system. This can be achieved by attaching other aromatic groups, such as phenyl or thiophene, to the pyrene core. nii.ac.jpscielo.br This extension of conjugation generally leads to a smaller HOMO-LUMO gap and a red-shift in both absorption and emission spectra. acs.org
Finally, controlling the molecular rigidity and intermolecular interactions is crucial. Introducing bulky substituents can prevent π-stacking and the associated aggregation-caused quenching (ACQ), thereby enhancing solid-state quantum yields. nih.govgdut.edu.cn This approach is fundamental to designing materials with high emission efficiency in the aggregated or solid phase.
Table 2: Strategies for Tuning Pyrene Derivative Fluorescence
| Strategy | Mechanism | Effect on Emission Wavelength | Effect on Quantum Yield (ΦF) |
|---|---|---|---|
| Add Electron-Donating Groups (e.g., -NH2, -OR) | Raises HOMO level, creates intramolecular charge transfer (ICT) character. | Red-shift (bathochromic). nih.govdoi.org | Often increases. rsc.orgacs.org |
| Add Electron-Withdrawing Groups (e.g., -CN) | Lowers LUMO level, creates ICT character with a donor. | Red-shift (bathochromic). acs.org | Variable; can decrease if too strong. doi.org |
| Extend π-Conjugation (e.g., add aryl groups) | Delocalizes frontier orbitals, narrowing the HOMO-LUMO gap. | Red-shift (bathochromic). nii.ac.jpacs.org | Variable, depends on resulting structure. |
| Introduce Bulky Substituents | Induces steric hindrance, prevents π-π stacking and ACQ. | Minimal direct shift, but affects solid-state emission. | Increases in the solid state. nih.govgdut.edu.cn |
Understanding Excimer Formation and Aggregation-Induced Emission (AIE) Characteristics
Pyrene and its derivatives are well-known for their unique concentration-dependent emission behavior. In dilute solutions, pyrene exhibits a characteristic structured blue fluorescence originating from the decay of an excited monomer. scispace.comcdnsciencepub.com However, as the concentration increases, a new, broad, and structureless emission band appears at a longer wavelength (around 470 nm). scispace.com This red-shifted emission is due to the formation of an "excimer," an excited-state dimer formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. cdnsciencepub.com This property makes pyrene a sensitive probe for microenvironments and intermolecular distances.
While many planar aromatic molecules like pyrene suffer from aggregation-caused quenching (ACQ) where fluorescence is suppressed in the solid state due to strong π–π stacking, some pyrene derivatives can be engineered to exhibit the opposite effect: Aggregation-Induced Emission (AIE). gdut.edu.cnsci-hub.se In AIE-active molecules (AIEgens), fluorescence is weak or non-existent in solution but becomes intense upon aggregation or in the solid state. gdut.edu.cn
The key to achieving AIE in pyrene derivatives is to introduce bulky, non-planar substituents that disrupt the co-planar stacking of the pyrene cores. gdut.edu.cnsci-hub.se For example, attaching twisted groups like tetraphenylethylene (TPE) to the pyrene core can create molecules that are AIE-active. nih.govust.hk These bulky groups prevent the detrimental π-π interactions that cause quenching and restrict intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and opens up the radiative pathway, leading to strong fluorescence. gdut.edu.cn The steric hindrance provided by substituents like the phenylacetate group in this compound could potentially inhibit excimer formation and reduce ACQ, although whether it is sufficient to induce AIE would depend on the specific molecular packing and conformational dynamics. gdut.edu.cn Studies have shown that even slight differences in the steric bulk of a substituent can determine whether a pyrene derivative is AIE-active or not. gdut.edu.cn
Applications in Advanced Materials and Chemical Sensing
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Pyrene (B120774) derivatives are recognized for their potential in organic electronics due to their high fluorescence quantum yields, excellent thermal stability, and effective charge carrier mobility. encyclopedia.pub These characteristics make them suitable for various roles within OLED and OFET devices.
Utilization as Emitters and Host Materials
Pyrene-based molecules are extensively used as blue-light emitting materials in OLEDs. encyclopedia.pub However, their planar structure can lead to the formation of excimers (excited-state dimers), which can cause a red-shift in emission and lower the device efficiency. encyclopedia.pub To overcome this, bulky side groups are often incorporated into the molecular structure to create a twisted conformation that prevents intermolecular interactions. encyclopedia.pub For instance, a dual-core structure of anthracene (B1667546) and pyrene with triphenylamine (B166846) side groups has been shown to emit in the blue region with high efficiency. encyclopedia.pub
In addition to being emitters, pyrene derivatives also serve as host materials in OLEDs, particularly for phosphorescent emitters. google.com The introduction of units like 9-phenyl-9-pyrenylfluorene into the pyrene structure enhances thermal stability and prevents the formation of exciplexes, which are detrimental to device performance. google.com
A recent development involves the creation of a dual-core structure incorporating anthracene and pyrene with an oxazole (B20620) derivative. nih.govmdpi.com This design aims to improve charge balance within the device and has resulted in deep blue emitters with high photoluminescence quantum yields of up to 88%. nih.govmdpi.com
Here is a table summarizing the performance of some pyrene-based emitters in OLEDs:
| Material | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | CIE Coordinates |
| p-TPA-AP-TPA | Emitter | 7,100 | --- | 8.4 | (0.14, 0.15) encyclopedia.pub |
| PyPI-Py | Emitter | 75,687 | 13.38 | 8.52 | (0.15, 0.22) chinesechemsoc.org |
| TPO-AP | Emitter | --- | 5.49 | 4.26 | --- nih.govmdpi.com |
| ImPy-Ac | Emitter | --- | 4.4 | 3.2 | (0.34, 0.45) tandfonline.com |
Functionality as Hole-Transporting Materials (HTMs)
The inherent properties of pyrene, such as its fused aromatic ring system and strong electron delocalization, make it an effective hole transporter. nih.gov Pyrene derivatives are designed to have suitable highest occupied molecular orbital (HOMO) energy levels that align well with the work function of the anode (like indium tin oxide, ITO) and the HOMO of the emissive layer, facilitating efficient hole injection and transport. nih.govuky.edu
A series of functional pyridine-appended pyrene derivatives have been developed as HTMs. nih.govresearchgate.net These materials exhibit good thermal stability and suitable HOMO levels (around 5.6 eV) for efficient hole injection. nih.govresearchgate.net Introducing different functional groups to the pyridine (B92270) unit can further tune the molecular properties and improve device performance. nih.gov For example, a pyrene-pyridine derivative with a bromo-substituent (Py-Br) used as an HTM in a yellow OLED resulted in a high luminance and efficiency. nih.gov
The table below showcases the performance of OLEDs using pyrene-based HTMs:
| HTM | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | EQE (%) |
| Py-Br | 17,300 | 22.4 | 9 nih.govresearchgate.net |
| TAT2 | 971 | --- | --- researchgate.net |
| C-Pyl-TAT | 19,770 | --- | 1.07 researchgate.net |
Mitigation of Efficiency Roll-Off in Device Performance
Efficiency roll-off, the decrease in efficiency at high brightness, is a significant challenge in OLEDs. Pyrene-based materials have shown promise in mitigating this issue. Devices incorporating pyrene-pyridine based HTMs have demonstrated stable performance with low efficiency roll-off. nih.govresearchgate.net In some cases, an "efficiency roll-up" has even been observed, where the efficiency increases with brightness. nih.gov
The design of the emitter molecule itself can also impact efficiency roll-off. A blue-emitting material, PyPI-Py, constructed from pyrene[4,5-d]imidazole and pyrene, exhibited extremely small efficiency roll-offs of only 2.0% and 5.5% at high brightness levels of 10,000 and 50,000 cd/m², respectively. chinesechemsoc.org This superior performance is attributed to a molecular design that promotes a high fraction of singlet exciton (B1674681) generation. chinesechemsoc.org Another strategy to minimize roll-off involves incorporating weak electron-accepting moieties into the pyrene core to improve charge balance within the device. nih.gov Furthermore, operating thermally-activated-delayed-fluorescence (TADF) sensitized fluorescent OLEDs under pulsed operation has been shown to suppress triplet accumulation and thus reduce efficiency roll-off. aps.org
Fluorescent Probes and Chemosensors
The sensitive fluorescence properties of pyrene and its derivatives make them excellent candidates for the development of fluorescent probes and chemosensors for detecting a wide range of analytes. rsc.org
Design Principles for Pyrene-Based Sensing Platforms
The fundamental design of a pyrene-based chemosensor involves integrating a pyrene fluorophore (the signaling unit) with a specific recognition site (a metal binding or chelating unit). rsc.org These two components can be directly connected or linked via a spacer. rsc.org The interaction of the target analyte with the recognition site induces a change in the photophysical properties of the pyrene unit, leading to a detectable signal.
Key design strategies include:
Monomer-Excimer Transition: Pyrene is well-known for its ability to form excimers at high concentrations or when two pyrene units are brought into close proximity. mdpi.com This transition from monomer emission (in the UV-blue region) to excimer emission (a broad, structureless band in the blue-green region) provides a ratiometric sensing mechanism with a large Stokes shift. mdpi.comnih.gov
Analyte-Induced Aggregation/Deaggregation: The aggregation state of pyrene derivatives can be influenced by the presence of an analyte, leading to changes in fluorescence through mechanisms like aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). rsc.orgnih.gov
Modulation of Photophysical Processes: The binding of an analyte can trigger or inhibit processes like photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT), resulting in a "turn-on" or "turn-off" fluorescence response. rsc.orgmdpi.com
Detection Mechanisms (e.g., Photoinduced Electron Transfer, Energy Transfer)
Several photophysical mechanisms are employed in pyrene-based chemosensors:
Photoinduced Electron Transfer (PET): In a typical PET sensor, the pyrene fluorophore is linked to a receptor containing a heteroatom with a lone pair of electrons (like nitrogen or sulfur). In the absence of an analyte, the lone pair can donate an electron to the excited pyrene, quenching its fluorescence. sci-hub.se Upon binding of an analyte (e.g., a metal ion), the lone pair is engaged in coordination, which blocks the PET process and "turns on" the fluorescence. sci-hub.se This is a widely used mechanism for detecting metal ions like Cu²⁺. sci-hub.sersc.org
Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. In a FRET-based sensor, the binding of an analyte can alter the distance or spectral overlap between the donor (e.g., a pyrene monomer) and an acceptor, leading to a change in the FRET efficiency and a ratiometric fluorescence signal. mdpi.com
Excimer/Exciplex Formation: As mentioned, the formation of pyrene excimers upon analyte binding is a powerful sensing mechanism. mdpi.com For example, a sensor might be designed where the binding of a metal ion brings two pyrene units together, leading to the appearance of the characteristic excimer emission. rsc.org
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the pyrene core is often functionalized with both an electron-donating and an electron-accepting group. The binding of an analyte can modulate the ICT process, causing a shift in the emission wavelength. rsc.org
The following table lists some detection mechanisms and the analytes they are used to detect:
| Detection Mechanism | Analyte Detected | Reference |
| Photoinduced Electron Transfer (PET) | Cu²⁺, Hg²⁺, Water | nih.govmdpi.comrsc.org |
| Förster Resonance Energy Transfer (FRET) | Hg²⁺ | mdpi.com |
| Excimer Formation | Ag⁺, Hg²⁺ | rsc.orgmdpi.com |
| Aggregation-Induced Emission (AIE) | Water | nih.gov |
Selective and Sensitive Detection of Specific Analytes
The pyrene moiety in phenyl (pyren-1-yl)acetate and its derivatives is a powerful tool for the development of highly selective and sensitive chemical sensors. The fluorescence of pyrene is particularly sensitive to its local environment, a property that can be exploited to detect a variety of analytes.
One of the key sensing mechanisms involves the phenomenon of pyrene excimer formation. An excimer is a short-lived dimeric species formed when an excited-state fluorophore, in this case, a pyrene molecule, interacts with a ground-state molecule of the same species. acs.orgresearchgate.net This results in a distinct, red-shifted emission compared to the monomer emission. acs.org The presence of certain analytes can either promote or disrupt the formation of these excimers, leading to a measurable change in the fluorescence spectrum. This excimer-to-monomer emission switching provides a clear signal for analyte detection. acs.org
For instance, pyrene-based sensors have demonstrated high selectivity for detecting metal ions like Cu2+. researchgate.net The interaction between the sensor and the metal ion can alter the spatial arrangement of the pyrene units, thereby affecting excimer formation and providing a detectable signal. researchgate.net
Furthermore, the electron-rich nature of the pyrene ring makes it an effective component in sensors for electron-deficient nitroaromatic compounds, which are common components of explosives. Upon interaction with analytes like trinitrotoluene (TNT), a process of photoinduced electron transfer (PET) can occur from the excited pyrene derivative to the analyte. acs.org This transfer quenches the fluorescence of the sensor, providing a highly sensitive method for detection, with some systems achieving detection limits in the picomolar range in solution and parts-per-billion range in the vapor phase. acs.org The design of these sensors often involves creating specific recognition sites that selectively bind to the target analyte, enhancing the sensor's specificity.
| Analyte Class | Sensing Mechanism | Key Feature |
| Metal Ions (e.g., Cu2+) | Modulation of pyrene excimer formation | Change in excimer-to-monomer emission ratio researchgate.net |
| Nitroaromatic Explosives (e.g., TNT) | Photoinduced Electron Transfer (PET) | Fluorescence quenching acs.org |
Supramolecular Chemistry and Non-Covalent Assemblies
This compound and related pyrene-containing molecules are fundamental components in the field of supramolecular chemistry. researchgate.netwikipedia.org This branch of chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.orgfortunejournals.com These interactions, while individually weaker than covalent bonds, collectively govern the formation of well-defined, functional molecular assemblies. wikipedia.orgfortunejournals.com
The planar and aromatic structure of the pyrene core is central to its role in supramolecular chemistry. It provides a large surface area for non-covalent interactions, which are crucial for the self-assembly of molecules into larger, ordered structures. researchgate.netwikipedia.org These interactions include hydrogen bonding, van der Waals forces, and, most notably for pyrene derivatives, π-π stacking and C-H···π interactions. wikipedia.org
The ability of these molecules to form stable host-guest complexes is a key aspect of their supramolecular behavior. wikipedia.org In these arrangements, a larger "host" molecule can encapsulate a smaller "guest" molecule, leading to applications in areas such as molecular recognition and the development of functional materials. fortunejournals.com The reversible nature of these non-covalent bonds allows for the creation of dynamic systems that can respond to external stimuli. fortunejournals.com
Role in π-Stacking and C-H···π Interactions
The extended π-system of the pyrene ring in this compound is the primary driver for its participation in π-π stacking interactions. nih.govresearchgate.net This type of non-covalent bond involves the face-to-face or offset stacking of aromatic rings, driven by a combination of electrostatic and van der Waals forces. researchgate.net In the solid state, these interactions can lead to the formation of one-dimensional supramolecular structures. iucr.org
The geometry of this stacking is critical. For instance, in the crystal structure of a related compound, 1-phenyl-3-(pyren-1-yl)prop-2-en-1-one, adjacent pyrene rings are linked by π-π stacking with a perpendicular inter-planar distance of 3.267 Å and a centroid-centroid offset of 2.946 Å. nih.gov The degree of overlap between the π-orbitals in these stacks significantly influences the electronic and photophysical properties of the resulting material. researchgate.net
| Interaction Type | Description | Significance |
| π-π Stacking | Face-to-face or offset stacking of pyrene rings. nih.govresearchgate.net | Dictates the primary structure and electronic properties of assemblies. nih.govresearchgate.net |
| C-H···π Interactions | A hydrogen atom bonded to a carbon interacting with the π-electron cloud of a pyrene ring. researchgate.netiucr.org | Contributes to the stability and three-dimensional packing of the supramolecular structure. iucr.org |
Incorporation into Polymeric Materials and Functional Composites
The unique properties of this compound and its derivatives make them valuable components for creating functional polymeric materials and composites. pku.edu.cnmdpi.com By incorporating these pyrene-containing units into polymer chains, either as side chains or as part of the main backbone, materials with tailored optical, electronic, and sensing properties can be developed. pku.edu.cnresearchgate.net
One approach involves the synthesis of polymers with pendant pyrene groups. For example, poly(phenylacetylene)s with side chains bearing pyrene moieties can be used to disperse single-walled carbon nanotubes (SWNTs) in organic solvents. pku.edu.cn The π-π interactions between the pyrene groups and the surface of the SWNTs, combined with the wrapping of the polymer backbone, lead to the formation of stable composite materials. pku.edu.cn These composites have shown potential for applications in flexible electronics and photovoltaic devices. pku.edu.cn
Furthermore, pyrene-functionalized polymers can be designed to be responsive to their environment. The fluorescence of the pyrene units can change in response to factors such as solvent polarity, temperature, or the presence of specific analytes, making these polymers suitable for use in sensors and smart materials. The ability to form both intramolecular and intermolecular excimers within these polymer systems adds another layer of tunability to their photophysical properties.
Application in Solar Energy Conversion Devices (e.g., Organic Photovoltaics)
The strong light-absorbing and charge-transporting properties of pyrene-based molecules, including derivatives of this compound, make them promising candidates for use in organic solar cells (OSCs). researchgate.netwhiterose.ac.ukaimspress.com OSCs offer potential advantages over traditional silicon-based solar cells, such as lower cost, flexibility, and large-area fabrication. mdpi.com
In the active layer of an OSC, a blend of an electron-donating material and an electron-accepting material is used to absorb sunlight and generate charge carriers (electrons and holes). aimspress.com Pyrene-based compounds can function as the electron-donating component in these devices. whiterose.ac.uk The broad absorption spectrum of pyrene contributes to efficient light harvesting. whiterose.ac.uk
| Device | Role of Pyrene Derivative | Key Property |
| Organic Solar Cell (OSC) | Electron Donor | Strong light absorption, charge transport via π-π stacking. whiterose.ac.ukrsc.org |
| Organic Thin-Film Transistor (OTFT) | Active Semiconductor | Charge mobility through ordered domains. rsc.org |
Reactivity, Reaction Mechanisms, and Transformation Pathways
Photoreactivity and Photolabile Properties of Phenyl (pyren-1-yl)acetate
The pyrene (B120774) component of this compound imparts significant photoreactive properties to the molecule. Pyrene and its derivatives are well-known for their unique photophysical characteristics, including high fluorescence quantum yields and the ability to undergo various photochemical reactions upon absorption of light. thieme-connect.comtandfonline.com The presence of the ester linkage suggests that the compound is likely photolabile, a characteristic observed in related pyrenyl esters and phenyl esters. caltech.eduacs.org
Studies on pyrenylmethyl esters demonstrate that they undergo efficient photolysis in solution, leading to the cleavage of the ester bond and the release of pyrene-containing fragments. acs.orgwindows.net Similarly, pyrene can act as a photosensitizer, inducing reactions such as DNA cleavage upon irradiation, a process that involves the singlet excited state of the pyrene molecule. nih.gov The photoreactivity of pyrene-substituted oxime esters has also been harnessed in polymer chemistry, where light triggers the cleavage of the N-O bond. core.ac.ukresearchgate.netresearchgate.net
While specific studies on the photo-induced cleavage of this compound are not detailed in the available literature, a plausible mechanism can be inferred from the photolysis of analogous compounds like phenyl acetate (B1210297) and other pyrene esters. caltech.eduresearchgate.net The irradiation of phenyl esters with ultraviolet light typically results in the homolytic cleavage of the ester's C-O bond. caltech.edu
For this compound, this would involve the formation of a radical pair. The primary photochemical event is the excitation of the pyrene chromophore to its singlet excited state, which can then lead to bond scission. Two primary cleavage pathways are possible:
Cleavage of the Aryl-Oxygen bond: This pathway would yield a pyren-1-yloxy radical and an acetyl radical.
Cleavage of the Acyl-Oxygen bond: This pathway, often referred to as a photo-Fries rearrangement pathway, results in a pyren-1-yl radical and a phenoxycarboxyl radical.
The photolysis of phenyl acetate is known to proceed via the formation of phenoxy and acyl radicals, which can then undergo further reactions like decarbonylation and recombination to form various products. caltech.edu For (E)-pyrene oxime esters, direct irradiation leads to products resulting from N-O bond homolysis. researchgate.net Therefore, it is highly probable that the primary mechanism for this compound involves the homolytic cleavage of the ester bond, generating reactive radical intermediates. The exact nature of the final products would depend on the solvent environment and the stability of the radicals formed. researchgate.net
Radical Reactions Involving Acetate and Aromatic Moieties
The aromatic and acetate components of this compound are susceptible to various radical reactions. The study of these individual reactions provides insight into the potential reactivity of the parent compound.
The addition of phenyl radicals to enol acetates is a significant reaction for forming aryl ketones and has been studied theoretically. scielo.brscielo.brresearchgate.net The reaction mechanism involves the addition of the phenyl radical to the double bond of the enol acetate, creating a radical adduct. scielo.br Theoretical calculations indicate that the polar effect is the dominant factor controlling the reaction rate. scielo.brscielo.br
The phenyl radical acts as an electrophile, attacking the nucleophilic double bond of the enol acetate. scielo.brscielo.br Consequently, phenyl radicals substituted with electron-withdrawing groups react faster. scielo.brscielo.brresearchgate.net The main interaction is the transfer of electron density from the π orbital of the enol acetate's C=C bond to the singly occupied molecular orbital (SOMO) of the phenyl radical. scielo.brscielo.br
While kinetic data for the addition of radicals to enol acetates are scarce, some rate constants have been estimated. scielo.brscielo.br These studies provide a framework for understanding the kinetics of such radical additions.
| Reaction | Rate Constant (k) | Temperature (K) | Reference |
|---|---|---|---|
| p-chlorophenyl radical + vinyl acetate | 2.7 × 10⁶ M⁻¹ s⁻¹ | Not specified | scielo.brscielo.br |
| phenyl radical + ethyl acetate | (2.20 ± 0.12) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 | nih.gov |
| phenyl radical + ethyl acetate (Theoretical) | 2.45 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | 298 | acs.org |
Degradation Mechanisms of Pyrene-based Compounds
The pyrene scaffold is a persistent polycyclic aromatic hydrocarbon (PAH), and its degradation in the environment occurs through both chemical and biological pathways.
The chemical degradation of pyrene can be achieved through oxidation processes. Ozonation has been shown to be an effective method for the initial degradation of pyrene in contaminated water. researchgate.net The extent of chemical oxidation increases with higher ozone concentrations and longer contact times. researchgate.net This initial ozonation step breaks down the pyrene structure, making it more amenable to subsequent, complete biodegradation. researchgate.net
Photochemical reactions in the environment also contribute to the transformation of PAHs like pyrene. tandfonline.com Upon irradiation with light, PAHs can react with oxygen and other chemicals to form a variety of products, including oxygenated PAHs and PAH quinones. tandfonline.com For instance, the degradation of the related benzo[a]pyrene (B130552) can be catalyzed by Mn-corrolazine, proceeding through a mechanism involving epoxidation, hydrogen transfer, and rearrangement to yield hydroxybenzo[a]pyrene. frontiersin.org
Microbial degradation is a key process for the removal of pyrene from the environment. nih.gov A wide variety of bacteria and fungi are capable of metabolizing pyrene, often using it as a source of carbon and energy. mdpi.comethz.chasm.org
The most extensively studied pathway for aerobic bacterial degradation of pyrene is initiated by a dioxygenase enzyme. mdpi.comnih.gov This enzyme attacks the C4 and C5 positions (the K-region) of the pyrene molecule to form cis-4,5-pyrene-dihydrodiol. asm.orgnih.gov This intermediate is then dehydrogenated to form 4,5-dihydroxypyrene. nih.gov Subsequent ortho- or meta-cleavage of one of the aromatic rings by another dioxygenase opens the ring structure. mdpi.com The pathway continues through intermediates such as phenanthrene-4,5-dicarboxylic acid, 4-phenanthroic acid, and phthalic acid, which are eventually funneled into the central metabolic tricarboxylic acid (TCA) cycle. mdpi.comnih.gov
| Metabolite/Intermediate | Key Enzyme(s) | Reference |
|---|---|---|
| cis-4,5-pyrene-dihydrodiol | Dioxygenase | asm.orgnih.gov |
| 4,5-dihydroxypyrene | Dihydrodiol dehydrogenase | nih.gov |
| Pyrene-4,5-dione (B1221838) | (Autooxidation or Pyrene quinone reductase) | mdpi.comnih.gov |
| Phenanthrene-4,5-dicarboxylic acid | Intradiol dioxygenase | nih.gov |
| 4-Phenanthroic acid | Decarboxylase | nih.gov |
| Phthalate | Phthalate 3-4 dioxygenase, Dehydrogenase | mdpi.com |
In addition to bacteria, fungi and even plants can biotransform pyrene. acs.org Fungal metabolism often involves hydroxylation at the C1 position, followed by conjugation with sugars like glucose. acs.org Plant cell cultures have also been shown to transform pyrene, primarily through hydroxylation to 1-hydroxypyrene (B14473), which is then conjugated with carbohydrates. acs.org
Derivatization and Functionalization Strategies
Synthesis of Analogs with Structural Modifications of Phenyl or Acetate (B1210297) Groups
The synthesis of analogs of Phenyl (pyren-1-yl)acetate with modified phenyl or acetate groups allows for a systematic investigation of structure-property relationships. These modifications can influence the compound's solubility, electronic properties, and biological activity.
Modification of the Acetate Group:
The acetate moiety can be readily modified by first synthesizing derivatives of 1-pyreneacetic acid. For instance, alkylation of 1-pyreneacetic acid can lead to analogs with longer or branched alkyl chains. These modified pyreneacetic acids can then be esterified with phenol (B47542) to yield the desired this compound analogs. A general synthetic approach involves the reaction of the modified pyreneacetic acid with a phenoxide, or the acid-catalyzed esterification with phenol.
Modification of the Phenyl Group:
Introducing substituents onto the phenyl ring of this compound can significantly alter its electronic and steric properties. One common strategy is to start with a substituted phenol and react it with 1-pyreneacetyl chloride. This allows for the incorporation of a wide variety of functional groups, such as alkyl, alkoxy, nitro, or halogen groups, onto the phenyl ring.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed on a pre-existing halogenated this compound analog. For example, a bromo-substituted phenyl ester can be coupled with various boronic acids or amines to introduce a diverse range of substituents. This postsynthetic modification approach offers flexibility in generating a library of analogs from a common intermediate.
A general method for the synthesis of phenyl esters involves the reaction of a carboxylic acid with diphenyl carbonate in the presence of a tertiary amine base. This approach could be adapted for the synthesis of this compound and its analogs under neat conditions at elevated temperatures.
| Modification Strategy | Synthetic Approach | Potential Analogs |
| Acetate Group | 1. Alkylation of 1-pyreneacetic acid. 2. Esterification with phenol. | Phenyl (2-(pyren-1-yl)propanoate), Phenyl (3-(pyren-1-yl)butanoate) |
| Phenyl Group | 1. Esterification of 1-pyreneacetyl chloride with substituted phenols. 2. Suzuki or Buchwald-Hartwig cross-coupling on a halogenated phenyl ester. | (4-methylphenyl) (pyren-1-yl)acetate, (4-nitrophenyl) (pyren-1-yl)acetate, (4-aminophenyl) (pyren-1-yl)acetate |
Introduction of Additional Functional Moieties onto the Pyrene (B120774) Core
The pyrene core itself offers multiple sites for the introduction of additional functional moieties, which can dramatically influence the photophysical and electronic properties of the resulting molecule. The reactivity of the pyrene ring is not uniform, with specific positions being more susceptible to electrophilic substitution.
The 1, 3, 6, and 8 positions of the pyrene molecule are known as the 'active' sites and are most susceptible to electrophilic aromatic substitution due to their higher electron density. mdpi.com In contrast, the 2 and 7 positions are less reactive, and the 4, 5, 9, and 10 positions, also known as the K-region, have their own distinct reactivity. mdpi.com
Direct C-H Functionalization:
Recent advances in transition metal-catalyzed C-H activation have provided powerful tools for the direct functionalization of the pyrene core. mdpi.com For instance, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions, depending on the directing group used. researchgate.net Iridium-catalyzed borylation can selectively introduce boryl groups at the 2 and 7 positions, which can then be further functionalized through Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov
Halogenation and Cross-Coupling Reactions:
Halogenation of the pyrene core, typically with bromine or chlorine, provides a versatile handle for further derivatization. mdpi.comgoogle.com The resulting halopyrene derivatives can then undergo a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce aryl, alkynyl, and amino functionalities, respectively. nih.govacs.org The site of halogenation can be controlled to some extent by the reaction conditions and the presence of existing substituents. mdpi.com
Friedel-Crafts and Other Electrophilic Substitutions:
Classical electrophilic substitution reactions such as Friedel-Crafts acylation and alkylation can also be used to introduce functional groups onto the pyrene core. mdpi.com These reactions typically occur at the most reactive 1, 3, 6, and 8 positions. Nitration and sulfonation are also possible, yielding nitro- and sulfo-substituted pyrene derivatives. mdpi.com
| Functionalization Method | Reagents/Catalysts | Introduced Functional Group | Typical Position(s) |
| Direct C-H Arylation | Palladium catalysts | Aryl | 2, 4, 10 |
| Borylation | Iridium catalysts | Boryl (Bpin) | 2, 7 |
| Halogenation | Br₂, Cl₂ | Bromo, Chloro | 1, 3, 6, 8 |
| Suzuki Coupling | Palladium catalysts, Arylboronic acids | Aryl | Varies (from halopyrenes) |
| Sonogashira Coupling | Palladium/Copper catalysts, Terminal alkynes | Alkynyl | Varies (from halopyrenes) |
| Friedel-Crafts Acylation | AlCl₃, Acyl chloride | Acyl | 1, 3, 6, 8 |
Rational Design of New Derivatives with Tailored Properties
The rational design of new derivatives of this compound with tailored properties is guided by a fundamental understanding of structure-property relationships in pyrene-based compounds. By strategically modifying the molecule, it is possible to fine-tune its photophysical and electronic characteristics for specific applications.
For Organic Electronics:
In the field of organic electronics, the performance of materials in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is critically dependent on their electronic properties, such as the HOMO-LUMO energy gap and charge carrier mobility. uky.eduresearchgate.net
Tuning the HOMO-LUMO Gap: The introduction of electron-donating groups (e.g., amino, alkoxy) or electron-withdrawing groups (e.g., cyano, nitro) onto the pyrene core can effectively modulate the HOMO and LUMO energy levels. nih.govacs.org For instance, a push-pull system, with a donor at one end of the pyrene and an acceptor at the other, can significantly reduce the energy gap, leading to a red-shift in the absorption and emission spectra. acs.org
Enhancing Charge Carrier Mobility: The molecular packing in the solid state is crucial for efficient charge transport. uky.edu By modifying the peripheral substituents on the pyrene core or the phenyl group, the intermolecular interactions can be controlled to promote favorable π-π stacking, which is essential for high charge carrier mobility. researchgate.net
For Fluorescent Probes:
Pyrene derivatives are widely used as fluorescent probes due to their high fluorescence quantum yield and sensitivity to the local environment. rsc.orgresearchgate.net The design of new probes based on this compound can be tailored for the detection of specific analytes.
** analyte Recognition:** A specific recognition moiety for the target analyte (e.g., a metal ion chelator, a reactive group for a specific biomolecule) can be incorporated into the molecule, either on the pyrene core or as a modification of the phenyl or acetate groups. nih.govnih.gov
Signal Transduction: The binding of the analyte to the recognition moiety should induce a change in the fluorescence properties of the pyrene fluorophore. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or changes in the pyrene excimer formation. researchgate.net By rationally designing the linker between the recognition moiety and the pyrene core, the efficiency of the signal transduction can be optimized.
| Target Application | Design Strategy | Desired Property | Example Modification |
| OLEDs | Introduce electron-donating and -withdrawing groups. | Tunable emission color (red-shifted). | Amino group on the pyrene core and a cyano group on the phenyl ring. |
| OFETs | Modify peripheral groups to control solid-state packing. | High charge carrier mobility. | Introduction of long alkyl chains on the pyrene core. |
| Fluorescent Probes | Incorporate a specific analyte recognition site. | Selective fluorescence response to the analyte. | A crown ether moiety for metal ion sensing attached to the pyrene core. |
Future Research Directions and Concluding Outlook
Development of Novel Synthetic Methodologies
While established methods for the synthesis of pyrene (B120774) derivatives exist, the development of more efficient, sustainable, and versatile synthetic routes remains a critical objective. Future research will likely focus on several key areas:
Sustainable Synthesis: Greener synthetic approaches, such as electrochemical oxidative C-N coupling, are being explored to reduce waste and simplify experimental setups for creating pyrene-based compounds. researchgate.net
Indirect Synthetic Methods: The limitations of direct substitution on the pyrene core have led to the development of indirect methods. bris.ac.uk These approaches, which may involve reduced pyrene intermediates or cyclizations of biphenyl (B1667301) precursors, offer pathways to less common substitution patterns and a wider range of functionalized pyrene derivatives. bris.ac.ukrsc.org
Catalytic C-H Borylation: Regiospecific direct C-H borylation using iridium-based catalysts has shown promise for the efficient synthesis of 2- and 2,7-substituted pyrenes. nih.gov Further exploration of this and other catalytic methods could lead to more precise control over the functionalization of the pyrene scaffold. nih.gov
Click Chemistry: The use of "click" reactions, such as the Sonogashira coupling and [2+2] cycloaddition, provides a simple and efficient method for modifying pyrene derivatives. mdpi.com These reactions can be used to enlarge the conjugated structure of pyrene compounds, which can enhance their nonlinear optical properties. mdpi.com
Exploration of Unconventional Photophysical Phenomena
The rich photophysical behavior of pyrene and its derivatives is a cornerstone of their utility. Future investigations are expected to probe more deeply into complex and unconventional optical phenomena:
Aggregation-Induced Emission (AIE): Pyrene derivatives have been shown to exhibit AIE, a phenomenon where aggregation leads to enhanced fluorescence. nih.gov Future research will likely focus on designing new pyrene-based AIE-active materials for applications in bioimaging and theranostics. nih.gov
Excimer and Exciplex Formation: The ability of pyrene to form excimers (excited-state dimers) is well-documented and has been utilized in sensing applications. uky.edu Further studies into controlling excimer formation through molecular design could lead to more sensitive and selective fluorescent probes. nih.gov The investigation of excimer-coupled charge transfer phenomena also presents a promising avenue for developing novel probes for biological systems. researchgate.net
Thermally Activated Delayed Fluorescence (TADF): There is growing interest in understanding and harnessing TADF in organic materials for applications in organic light-emitting diodes (OLEDs). researchgate.net Designing pyrene derivatives that exhibit efficient TADF could lead to the development of high-performance, deep-blue emitting OLEDs. researchgate.net
Nonlinear Optical (NLO) Properties: The modification of pyrene derivatives through methods like click chemistry has been shown to improve their third-order NLO properties. mdpi.com Continued exploration in this area could yield materials with potential applications in optical limiting and other photonic devices. mdpi.com
Expansion of Applications in Emerging Technologies and Interdisciplinary Fields
The unique properties of pyrene-based compounds position them for a wide array of applications in cutting-edge technologies and interdisciplinary research areas.
Organic Electronics: Pyrene derivatives are promising materials for organic electronics, including OLEDs, organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). uky.eduresearchgate.net Their excellent thermal stability, efficient light emission, and high charge carrier mobility make them particularly attractive for blue OLEDs. chinesechemsoc.org Future work will likely focus on designing and synthesizing new pyrene-based materials with tailored electronic properties for improved device performance. uky.edu
Bioimaging and Theranostics: The AIE properties of pyrene derivatives make them suitable for bioimaging and theranostic applications. nih.gov Researchers are exploring the use of pyrene-based materials as fluorescent probes for cellular imaging and as agents for combined diagnosis and therapy. nih.gov
Sensors: The sensitivity of pyrene's fluorescence to its environment has led to its use in various sensors. mdpi.com Future research could focus on developing pyrene-based sensors for the detection of a wider range of analytes, including heavy metal ions and explosives, with improved sensitivity and selectivity. mdpi.com
Metal-Organic Frameworks (MOFs): Pyrene-based ligands are being used to construct MOFs with unique optical and electronic properties. scispace.com These pyrene-based MOFs have potential applications in luminescence, photocatalysis, adsorption and separation, and catalysis. scispace.com
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental synthesis and characterization with computational modeling is becoming increasingly vital for the rational design of new materials with desired properties.
Predictive Modeling: Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of pyrene derivatives, providing insights that can guide synthetic efforts. rsc.orgacs.org This integrated approach can accelerate the discovery of new materials with optimized properties for specific applications. rsc.org
Understanding Molecular Interactions: Computational studies, including molecular docking and molecular dynamics simulations, can complement experimental techniques to provide a deeper understanding of the interactions between pyrene derivatives and biological molecules, such as proteins. nih.gov This knowledge is crucial for the development of new drugs and diagnostic tools. nih.gov
Mechanism Elucidation: The combination of experimental and computational studies can be powerful in elucidating the mechanisms of complex photophysical and chemical processes. For instance, computational modeling can help to understand the charge transfer dynamics in pyrene-based dyes for solar cells or the catalytic mechanism of pyrene-functionalized complexes. rsc.orgacs.org
The future of research on Phenyl (pyren-1-yl)acetate and related pyrene compounds is bright, with numerous opportunities for innovation and discovery. By pursuing these research directions, scientists can continue to unlock the full potential of this versatile class of molecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for phenyl (pyren-1-yl)acetate, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with pyren-1-yl acetic acid derivatives (e.g., 3-oxo-3-(pyren-1-yl)propanenitrile) and couple with aryl esters via nucleophilic acyl substitution. Use ammonium acetate as a catalyst in refluxing acetic acid (see multi-component domino reactions in ).
- Step 2 : Optimize solvent systems (e.g., toluene/ethyl acetate/triethylamine mixtures) to minimize side reactions. Monitor purity via GC (≥98%) and adjust stoichiometry to reduce impurities like residual pyrene derivatives .
- Critical Note : Fluorinated analogs (e.g., pentafluorophenyl esters) may require inert atmospheres due to moisture sensitivity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Use H and P NMR to confirm ester linkage and pyrene substitution patterns. Key signals include aromatic protons (δ 8.0–8.4 ppm for pyrene) and phosphoramidite coupling in intermediates (δ 148–149 ppm in P NMR) .
- Mass Spectrometry : HRMS (ESI) for molecular ion verification (e.g., [M+H] at m/z 878.4295 for pyrene-acetamide derivatives) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and detect unreacted pyrene precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
